3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine hydrochloride: is a synthetic organic compound that features a unique combination of a cyclopropyl group, an oxadiazole ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like sodium hydroxide in dimethyl sulfoxide (DMSO) at room temperature.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Morpholine Ring Formation: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Final Coupling and Hydrochloride Formation: The final step involves coupling the oxadiazole and morpholine intermediates, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The cyclopropyl group may enhance binding affinity and specificity, while the morpholine ring can improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine
- 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Uniqueness
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine hydrochloride is unique due to the combination of its structural features, which include the cyclopropyl group, oxadiazole ring, and morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H16ClN3O2 |
---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine;hydrochloride |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-6-8(11-4-5-14-6)10-12-9(13-15-10)7-2-3-7;/h6-8,11H,2-5H2,1H3;1H |
InChI Key |
OUWZUGLZHOEXPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NCCO1)C2=NC(=NO2)C3CC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.